(1-Ethyl-1H-indazol-5-yl)boronic acid
Overview
Description
“(1-Ethyl-1H-indazol-5-yl)boronic acid” is a chemical compound with the CAS Number: 952319-70-9 and a molecular weight of 190.01 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The linear formula for “(1-Ethyl-1H-indazol-5-yl)boronic acid” is C9H11BN2O2 . This indicates that the molecule is composed of 9 carbon atoms, 11 hydrogen atoms, 1 boron atom, 2 nitrogen atoms, and 2 oxygen atoms.
Physical And Chemical Properties Analysis
“(1-Ethyl-1H-indazol-5-yl)boronic acid” is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 190.01 .
Scientific Research Applications
Drug Discovery and Medicinal Chemistry
Boronic acids have seen a significant rise in their incorporation into medicinal chemistry endeavors due to several desirable properties, such as potentially enhancing the potency of drugs or improving their pharmacokinetic profiles. The FDA and Health Canada have approved five boronic acid drugs, highlighting their growing importance in drug discovery. These compounds are being actively investigated for their benefits in incorporating into future drug development processes (Plescia & Moitessier, 2020).
Boron in Natural Products and Drug Synthesis
The unique chemical properties of boron, lying on the borderline between metals and non-metals, offer innovative opportunities in drug design. Boron's peculiarities have been exploited to enhance the binding of drugs to their target receptors, showcasing its potential in developing new therapeutic agents with improved efficacy (Ciani & Ristori, 2012).
Antiviral Applications
The biochemical characteristics of boron have been utilized in designing novel drugs against drug-resistant viruses, demonstrating its potential in antiviral drug design. Compounds bearing boronic acid can interact with viral targets through robust hydrogen bonds, providing a valuable strategy for combating resistant viruses. Boron clusters, with their unique properties like three-dimensional aromaticity and hydrophobicity, further illustrate boron's vast potential for antiviral drug design (Wang et al., 2022).
Hydrogen Production from Ammonia Borane
Ammonia borane, a compound with high hydrogen density, has been researched for hydrogen production through hydrolysis. This process requires active and stable catalysts to accelerate the reaction, and research in this area showcases the application of boron compounds in energy production and storage. Noble and non-noble metal catalysts have been examined, with findings suggesting that boron-containing catalysts could offer efficient and sustainable solutions for hydrogen generation (Alpaydin, Gülbay, & Colpan, 2020).
Safety And Hazards
“(1-Ethyl-1H-indazol-5-yl)boronic acid” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
(1-ethylindazol-5-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O2/c1-2-12-9-4-3-8(10(13)14)5-7(9)6-11-12/h3-6,13-14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNBKIHVFSCZLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(N=C2)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00739444 | |
Record name | (1-Ethyl-1H-indazol-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00739444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Ethyl-1H-indazol-5-yl)boronic acid | |
CAS RN |
952319-70-9 | |
Record name | (1-Ethyl-1H-indazol-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00739444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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